molecular formula C13H20N2O2 B13150820 3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13150820
M. Wt: 236.31 g/mol
InChI Key: AIUJZNVGAFPEOF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by a cyclohexyl group attached to the pyrazole ring, along with a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl hydrazine with a suitable β-keto ester, followed by cyclization to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The pyrazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidation Products: Cyclohexanone derivatives.

    Reduction Products: Alcohols and aldehydes.

    Substitution Products: Halogenated pyrazoles, alkylated pyrazoles.

Scientific Research Applications

3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Cyclohexyl-1-propanol: Shares the cyclohexyl group but differs in the functional groups attached.

    N-[ (2S)-3-cyclohexyl-1-oxo-1- ( { (2S)-1-oxo-3- [ (3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)propan-2-yl]-1H-indole-2-carboxamide: Contains a similar cyclohexyl group but has a more complex structure with additional functional groups.

Uniqueness: 3-Cyclohexyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of the cyclohexyl group, pyrazole ring, and carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

5-cyclohexyl-2-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H20N2O2/c1-9(2)15-12(13(16)17)8-11(14-15)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,17)

InChI Key

AIUJZNVGAFPEOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2CCCCC2)C(=O)O

Origin of Product

United States

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